molecular formula C21H16N2O4 B11073879 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione

12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione

Cat. No.: B11073879
M. Wt: 360.4 g/mol
InChI Key: CHYVMDXOOBVKRU-UHFFFAOYSA-N
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Description

12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione is a complex organic compound that belongs to the class of benzo[f]pyrido[1,2-a]indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a morpholine ring, a benzo[f]pyrido[1,2-a]indole core, and two carbonyl groups, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione can be achieved through various synthetic routes. One effective method involves the copper(II)-catalyzed difunctionalization of naphthoquinone . This reaction proceeds under mild conditions and provides good yields of the desired product. Another method involves the I2-promoted reactions of methyl ketones with pyridines and 1,4-naphthoquinone . This metal-free reaction offers high atom- and step-economy, making it suitable for industrial production.

Chemical Reactions Analysis

12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper(II) catalysts, iodine, and naphthoquinone . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the copper(II)-catalyzed reaction with naphthoquinone leads to the formation of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives .

Scientific Research Applications

12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-tubercular agent by targeting iron-sulfur proteins in Mycobacterium tuberculosis . Additionally, it has shown promise in the development of organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting devices (OLEDs) . The compound’s unique structure and biological activity make it a valuable tool for studying various biochemical pathways and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in Mycobacterium tuberculosis, it targets the iron-sulfur protein Rv0338c, a putative redox sensor . This interaction disrupts the bacterial redox balance, leading to cell death. The compound’s ability to interact with various molecular targets makes it a versatile tool for studying different biological processes.

Comparison with Similar Compounds

12-(Morpholinocarbonyl)benzo[F]pyrido[1,2-A]indole-6,11-dione can be compared with other similar compounds, such as benzo[f]pyrido[1,2-a]indole-6,11-diones and indolizino[3,2-b]indoles . These compounds share a similar core structure but differ in their functional groups and biological activities. The presence of the morpholine ring and carbonyl groups in this compound makes it unique and enhances its potential for various applications in medicinal chemistry and material science.

Properties

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

12-(morpholine-4-carbonyl)naphtho[2,3-b]indolizine-6,11-dione

InChI

InChI=1S/C21H16N2O4/c24-19-13-5-1-2-6-14(13)20(25)18-17(19)16(15-7-3-4-8-23(15)18)21(26)22-9-11-27-12-10-22/h1-8H,9-12H2

InChI Key

CHYVMDXOOBVKRU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C3C=CC=CN3C4=C2C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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